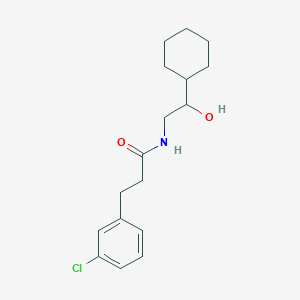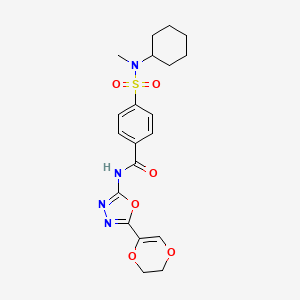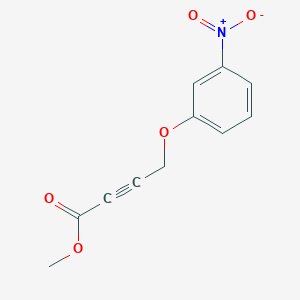![molecular formula C23H21N5O2 B2756935 N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide CAS No. 1396795-08-6](/img/structure/B2756935.png)
N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, an oxadiazole ring, a cyclohexyl group, and a quinoline ring . These functional groups are common in many pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as amidation, cyclization, and aromatic substitution . The oxadiazole ring, for example, can be synthesized via the reaction of amidoximes with isatoic anhydrides .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. For instance, the carbonyl functional groups could be antiperiplanar, and the molecule could feature intermolecular hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the oxadiazole ring is known to rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the oxadiazole and pyridine rings could contribute to its aromaticity and potentially its solubility .科学的研究の応用
Antibacterial Activity
Research has explored the synthesis of novel heterocyclic compounds, including derivatives similar in structure to N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide, demonstrating potential antibacterial activities. For example, a study by Joshi et al. (2011) synthesized a new series of compounds and screened them for antibacterial activities against various strains, showing promising results (Joshi, R. S., Mandhane, P., Khan, W., & Gill, C., 2011).
ATM Kinase Inhibition
Degorce et al. (2016) discovered and optimized a series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This enzyme is crucial in the cellular response to DNA damage, and its inhibition can be relevant for cancer research (Degorce, S., Barlaam, B., Cadogan, E., et al., 2016).
Coordination Compounds for NO Delivery
Yang et al. (2017) synthesized compounds with potential applications in targeted delivery of nitric oxide (NO) to biological sites. These compounds form coordinate bonds with metal ions, which can be useful in therapeutic strategies, including cancer treatment (Yang, Y.-Q., Ke, L., Wang, G.-F., et al., 2017).
Synthesis Techniques and Mechanisms
Several studies focus on the synthesis techniques and mechanisms of related compounds, exploring the diversity of heterocyclic chemistry and its applications in drug discovery and development. For instance, research by El’chaninov & Aleksandrov (2017) delved into the synthesis and electrophilic substitution reactions of compounds with potential for further biological activity studies (El’chaninov, M. M., & Aleksandrov, А., 2017).
Antiproliferative Activity
Research into the antiproliferative activity of quinoline carboxamide derivatives, such as the work by Pirol et al. (2014), has identified compounds with potent effects against various human cancer cell lines. These studies highlight the potential for developing new anticancer agents based on the structural framework of quinoline carboxamides (Pirol, Ş. C., Çalışkan, B., Durmaz, I., et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-21(19-11-10-16-7-2-3-9-18(16)25-19)27-23(12-4-1-5-13-23)22-26-20(28-30-22)17-8-6-14-24-15-17/h2-3,6-11,14-15H,1,4-5,12-13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFFUPGUCWRKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)quinazolin-2-ylthio]acetamide](/img/structure/B2756856.png)

![1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2756858.png)
![Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate](/img/structure/B2756859.png)


![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-phenylbutanamide](/img/structure/B2756865.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2756866.png)
![benzo[b]thiophen-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2756868.png)
![2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2756869.png)
![4-[(4-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2756872.png)

![3-cyclopropyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2756875.png)